

Spectroscopic and Structural Elucidation of Neobritannilactone B: A Technical Guide

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Compound of Interest

Compound Name: Neobritannilactone B

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This technical guide provides a comprehensive overview of the spectroscopic data for **Neobritannilactone B**, a sesquiterpene lactone of significant interest. The information detailed herein is pivotal for the identification, characterization, and further exploration of this natural product for potential therapeutic applications. **Neobritannilactone B** has been isolated from *Inula britannica*, a plant with a history in traditional medicine.^[1] Its structural architecture has been elucidated through meticulous spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).^[1]

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and HRESIMS analyses of **Neobritannilactone B**.

Table 1: ¹H NMR Spectroscopic Data for **Neobritannilactone B** (500 MHz, CDCl₃)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	4.95	d	9.6
2	2.15	m	
3 α	1.80	m	
3 β	1.65	m	
4	2.05	m	
5	3.98	d	9.6
6	4.25	t	9.0
7	2.85	m	
9 α	1.95	m	
9 β	1.75	m	
10	1.50	s	
11	2.55	m	
13	1.20	d	
14	1.15	d	
15	1.05	d	

Table 2: ^{13}C NMR Spectroscopic Data for **Neobritannilactone B** (125 MHz, CDCl_3)

Position	Chemical Shift (δ) ppm
1	75.3
2	35.1
3	28.7
4	45.6
5	88.1
6	78.9
7	50.2
8	177.2
9	30.1
10	40.3
11	41.2
12	170.5
13	12.5
14	20.8
15	15.7

Table 3: High-Resolution Mass Spectrometry (HRESIMS) Data for **Neobritannilactone B**

Technique	Ionization Mode	Observed Adduct	Molecular Formula (Adduct)
HR-ESI-MS	Positive	$[M+Na]^+$	$C_{15}H_{20}O_3Na^+$

Note: The molecular formula of the neutral compound, **Neobritannilactone B**, is $C_{15}H_{20}O_3$.^[1]
^[2]^[3]

Experimental Protocols

The methodologies employed for the isolation and spectroscopic characterization of **Neobritannilactone B** are detailed below.

1. Isolation of **Neobritannilactone B**

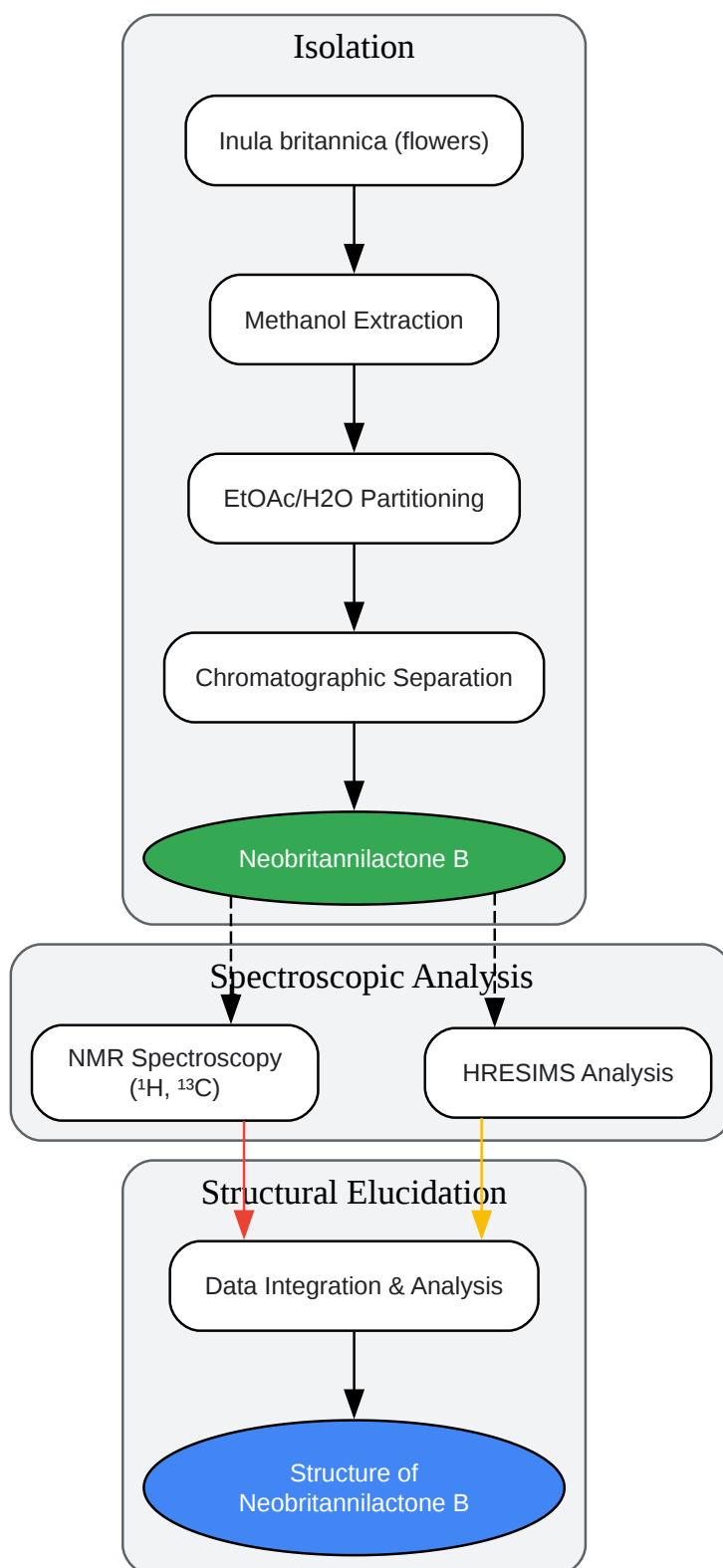
The air-dried flowers of *Inula britannica* were subjected to extraction with methanol (MeOH).^[1] The resultant crude extract was then partitioned between ethyl acetate (EtOAc) and water.^[1] The EtOAc-soluble fraction, containing a mixture of compounds, was further purified through a series of chromatographic separations to yield pure **Neobritannilactone B**.^[1]

2. Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer.^[1] The purified sample of **Neobritannilactone B** was dissolved in deuterated chloroform (CDCl_3).^[1] Chemical shifts are reported in parts per million (ppm) and were referenced to tetramethylsilane (TMS) as the internal standard.^[1]
- **High-Resolution Mass Spectrometry (HRESIMS):** The HRESIMS data was obtained using an electrospray ionization (ESI) source in positive ion mode. This analysis provides the exact mass of the molecule, which is crucial for determining the molecular formula.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the structural elucidation of **Neobritannilactone B** based on the integration of spectroscopic data.



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Caption: Workflow for the isolation and structural elucidation of **Neobritannilactone B**.

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